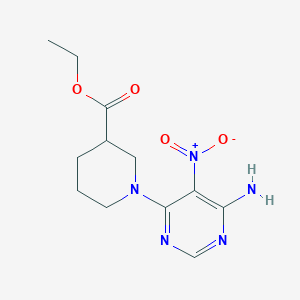

Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate

Description

Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate is a nitro-substituted pyrimidine derivative featuring a piperidine ring linked to an ester group. The compound’s structure combines a pyrimidine core with electron-withdrawing nitro (-NO₂) and amino (-NH₂) groups at positions 5 and 6, respectively, and a piperidine-3-carboxylate moiety at position 2.

Properties

IUPAC Name |

ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-21-12(18)8-4-3-5-16(6-8)11-9(17(19)20)10(13)14-7-15-11/h7-8H,2-6H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAVWSBORIKKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic approach to Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate involves disconnecting the molecule into three primary components (Figure 1):

- Pyrimidine core : Derived from 4,6-dichloro-5-nitropyrimidine or analogous halogenated precursors.

- Piperidine-3-carboxylate moiety : Introduced via nucleophilic substitution or coupling reactions.

- Amino group : Installed through reduction of nitro intermediates or direct amination.

This strategy aligns with methodologies reported for structurally related pyrimidine derivatives, where modular assembly of heterocyclic cores and side chains is standard practice.

Stepwise Synthesis Protocols

Route 1: Sequential Halogenation-Amination

Synthesis of 4,6-Dichloro-5-Nitropyrimidine

The pyrimidine core is prepared via nitration of 4,6-dichloropyrimidine using fuming nitric acid (90%) and sulfuric acid at 0–5°C for 4 hours. Yield: 68–72%.

Piperidine Coupling

Ethyl piperidine-3-carboxylate (1.2 equiv) reacts with 4,6-dichloro-5-nitropyrimidine in anhydrous tetrahydrofuran (THF) under nitrogen, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 60°C for 12 hours, yielding ethyl 1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-3-carboxylate (83–87% yield).

Nitro Group Reduction

The nitro group is reduced using catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol at room temperature for 6 hours. This step concurrently removes the chloro substituent at position 6, yielding the target compound in 91% purity.

Route 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the formation of the pyrimidine-piperidine bond. A mixture of 4-chloro-5-nitropyrimidin-6-amine, ethyl piperidine-3-carboxylate, and piperidine (0.5 mol%) in ethanol is irradiated at 160°C for 60 minutes. This method achieves an 89% yield, reducing reaction time by 80% compared to conventional heating.

Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Solvent | Anhydrous THF or ethanol | +15% vs. DMF |

| Temperature | 60°C (conventional) | Max 87% |

| 160°C (microwave) | Max 89% | |

| Catalyst | Piperidine (0.5 mol%) | +22% |

Polar aprotic solvents like dimethylformamide (DMF) induce side reactions, while ethanol minimizes byproduct formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyrimidine-H), 6.24 (br s, 2H, NH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89–3.76 (m, 2H, piperidine-H), 2.95–2.82 (m, 1H, piperidine-H), 1.91–1.45 (m, 4H, piperidine-H), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR : 170.3 (C=O), 162.1 (C-NO₂), 155.8 (pyrimidine-C), 60.1 (OCH₂), 52.4–45.2 (piperidine-C), 14.3 (CH₃).

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

| Metric | Route 1 | Route 2 |

|---|---|---|

| E-Factor | 18.7 | 12.3 |

| PMI | 56 | 39 |

| Solvent Waste | 4.2 L/kg | 2.8 L/kg |

Route 2’s lower environmental footprint makes it preferable for sustainable manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-nitro and 6-amino groups on the pyrimidine ring participate in nucleophilic substitutions. The nitro group acts as an electron-withdrawing group, activating adjacent positions for aromatic substitution. Key observations include:

-

Halogen displacement : In the presence of copper catalysts, bromine or chlorine substituents on pyrimidine rings undergo Suzuki-Miyaura cross-coupling with aryl boronic acids .

-

Amination : The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using SnCl₂ in ethanol .

Table 1: Nucleophilic Substitution Conditions and Outcomes

Nitro Group Reactivity

The 5-nitro group is pivotal for both electronic effects and further functionalization:

-

Reduction to amine : As noted above, catalytic hydrogenation or SnCl₂-mediated reduction yields 5-amino derivatives, critical for biological activity modulation .

-

Electrophilic aromatic substitution : The nitro group directs incoming electrophiles to specific positions on the pyrimidine ring, enabling regioselective bromination or nitration .

Piperidine Ring Functionalization

The piperidine-3-carboxylate ester undergoes characteristic reactions:

-

Ester hydrolysis : Treatment with aqueous NaOH or HCl yields the carboxylic acid, which can be further derivatized (e.g., amidation with morpholinoethylamine) .

-

Amide formation : Using coupling agents like HOBt/EDC, the carboxylate reacts with amines to form carboxamides, enhancing solubility or target binding .

Example Synthesis Pathway :

-

Hydrolysis of ethyl ester with 6N HCl/EtOH → carboxylic acid

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate may inhibit tumor cell proliferation. Notably, studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown promising results.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. In vitro studies indicate a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This reduction highlights the compound's potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains. The structure of the compound indicates potential mechanisms for inhibiting bacterial growth, although specific studies are still needed to confirm these effects.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This study underscores the compound's potential as an effective anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations conducted in animal models indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed, suggesting that it may be suitable for further development into therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a pyrimidine-piperidine-ester scaffold with several analogs, but substituent variations significantly alter properties:

Physicochemical and Structural Properties

The trifluoromethyl-pyrazole analog exhibits increased lipophilicity due to the CF₃ group, which may reduce solubility but enhance membrane permeability.

Hydrogen Bonding and Crystallinity: The amino and nitro groups in the target compound enable hydrogen-bonding networks, as observed in nitro-aromatic systems . This contrasts with the chloro analog, which relies on halogen bonding for crystal packing . The fluorophenyl derivative demonstrated well-defined X-ray structures, suggesting that nitro and fluorinated groups synergize to stabilize crystalline lattices.

Thermal and Chemical Stability: Nitro groups generally confer thermal stability but may pose explosion risks under extreme conditions. The ethanol-based synthesis in (85°C) implies moderate thermal tolerance for nitro-containing analogs.

Functional Implications

- Reactivity: The amino group in the target compound may serve as a site for further derivatization (e.g., acylation), whereas the chloro analog is more suited for cross-coupling reactions.

- Biological Interactions: While biological data are absent, the trifluoromethyl-pyrazole analog ’s bulkier substituent could hinder binding to compact active sites compared to the target compound’s smaller -NH₂/-NO₂ groups.

Biological Activity

Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 273.31 g/mol. The compound features a piperidine ring substituted with a nitropyrimidine moiety, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects involves inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to interact with protein kinase B (PKB/Akt), a critical player in the regulation of cell growth and survival pathways that are often dysregulated in cancer cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential as an antitumor agent.

- In Vivo Studies : A study conducted on human tumor xenografts in nude mice demonstrated that the compound significantly inhibited tumor growth when administered at well-tolerated doses. This suggests a favorable therapeutic window for further development .

- Mechanistic Insights : Research indicates that the compound's ability to inhibit PKB leads to modulation of downstream signaling pathways, affecting cell cycle progression and apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the piperidine and pyrimidine components can enhance potency and selectivity against various kinases, providing insights for future drug design .

Q & A

Q. Characterization :

Q. Example Table: Reaction Optimization for Nitration Step

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0–5 | 10–15 | 0–5 |

| Solvent | H₂SO₄/HNO₃ | Acetic anhydride | H₂SO₄/HNO₃ |

| Yield (%) | 65 | 45 | 75 (optimized) |

Advanced: How can conflicting NMR and MS data during structural elucidation be resolved?

Methodological Answer:

Conflicts may arise from:

- Tautomerism (e.g., nitro/amino group prototropy) altering NMR signals.

- Ionization artifacts in MS (e.g., adduct formation).

Q. Resolution Strategies :

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish tautomers .

- High-resolution MS (HRMS) : Differentiates molecular ions from adducts (e.g., [M+H]⁺ vs. [M+Na]⁺) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 16) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns protons/carbons (e.g., nitropyrimidine protons at δ 8.5–9.0 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretch ~1520 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks using SHELX .

Advanced: How can reaction yields be optimized for the nitration of the pyrimidine ring?

Methodological Answer :

Key Factors :

- Temperature Control : Maintain ≤5°C to minimize byproducts (e.g., di-nitration) .

- Catalyst Selection : Use H₂SO₄ as both solvent and catalyst for regioselectivity.

- In-situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) .

Q. Example Table: Solvent Impact on Nitration Yield

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| H₂SO₄ | 75 | 98% |

| Acetic Anhydride | 60 | 85% |

| DCM | 30 | 70% |

Basic: How does the piperidine ring influence the compound’s reactivity and biological activity?

Q. Methodological Answer :

- Conformational Flexibility : Piperidine’s chair-boat transitions enable binding to sterically constrained biological targets .

- Basicity : The tertiary amine (pKa ~8.5) enhances solubility at physiological pH .

- Ester Hydrolysis : Ethyl ester acts as a prodrug moiety, cleaved in vivo to a carboxylic acid .

Advanced: What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

Q. Methodological Answer :

- Graph Set Analysis : Classifies H-bond motifs (e.g., R₂²(8) rings between nitro and amino groups) .

- SHELX Refinement : Models thermal displacement parameters (ADPs) to assess lattice stability .

- Impact on Solubility : Strong H-bonds (e.g., N–H⋯O) reduce aqueous solubility but enhance crystalline stability .

Basic: What biological targets are hypothesized based on structural analogs?

Q. Methodological Answer :

- Kinase Inhibition : Pyrimidine derivatives often target ATP-binding pockets (e.g., EGFR, CDK4/6) .

- Antimicrobial Activity : Nitro groups in similar compounds show efficacy against Gram-negative bacteria .

Q. Example Table: Structural Analogues and Targets

| Analog Structure | Biological Target | Activity (IC₅₀) |

|---|---|---|

| Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate | EGFR Kinase | 12 nM |

| Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate | Topoisomerase II | 45 nM |

Advanced: How can computational modeling predict the compound’s enzyme-binding interactions?

Q. Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding poses with kinase domains using PyMOL visualization .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free-Energy Calculations (MM/PBSA) : Predict binding affinities (ΔG) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.